N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-3-(TRIFLUOROMETHYL)BENZAMIDE
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Overview
Description
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-3-(TRIFLUOROMETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a trifluoromethyl group and an oxazole ring, which are often associated with enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with Benzamide: The final step involves coupling the oxazole derivative with a benzamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions could target the oxazole ring or the benzamide moiety, potentially yielding amine or alcohol derivatives.
Substitution: The trifluoromethyl group and the oxazole ring may participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated benzamides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural features.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-3-(TRIFLUOROMETHYL)BENZAMIDE would depend on its specific biological target. Generally, compounds with oxazole and trifluoromethyl groups are known to interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-3-(TRIFLUOROMETHYL)BENZAMIDE: can be compared with other benzamides, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound is a key differentiator, as it often enhances the compound’s metabolic stability and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)11-8-12(20-22-11)19-13(21)9-5-4-6-10(7-9)15(16,17)18/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLIENZSOIAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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